molecular formula C8H10ClNSSi B12935140 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole

2-Chloro-4-((trimethylsilyl)ethynyl)thiazole

Cat. No.: B12935140
M. Wt: 215.78 g/mol
InChI Key: ZLAJSOMTTXQPPL-UHFFFAOYSA-N
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Description

2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloro group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole typically involves the reaction of 2-chlorothiazole with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((trimethylsilyl)ethynyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Sonogashira coupling.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce complex molecules with extended conjugation.

Scientific Research Applications

2-Chloro-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine
  • 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
  • 2-((Triethylsilyl)ethynyl)pyridine

Uniqueness

2-Chloro-4-((trimethylsilyl)ethynyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.

Properties

Molecular Formula

C8H10ClNSSi

Molecular Weight

215.78 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-4-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C8H10ClNSSi/c1-12(2,3)5-4-7-6-11-8(9)10-7/h6H,1-3H3

InChI Key

ZLAJSOMTTXQPPL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC(=N1)Cl

Origin of Product

United States

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